4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Chemical Stability SuFEx Chemistry Reagent Selection

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1) is an aryl sulfonyl fluoride derivative characterized by a bromine atom and a methyl group on the benzene ring. This compound serves as a versatile building block in organic synthesis and medicinal chemistry , with its primary utility stemming from its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Molecular Formula C7H6BrFO2S
Molecular Weight 253.09 g/mol
CAS No. 1030832-29-1
Cat. No. B12054964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzene-1-sulfonyl fluoride
CAS1030832-29-1
Molecular FormulaC7H6BrFO2S
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)F)Br
InChIInChI=1S/C7H6BrFO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyMFTYFZJCYYEADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1): Aryl Sulfonyl Fluoride Building Block for SuFEx Chemistry


4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1) is an aryl sulfonyl fluoride derivative characterized by a bromine atom and a methyl group on the benzene ring [1]. This compound serves as a versatile building block in organic synthesis and medicinal chemistry [2], with its primary utility stemming from its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . The sulfonyl fluoride moiety acts as an electrophilic connector for assembling -SO2- linked small molecules with proteins or nucleic acids, offering a complementary approach to traditional amide and phosphate linkages .

Why Generic Substitution of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride is Not Advisable


Substituting this compound with a generic sulfonyl chloride or another aryl halide is not equivalent due to fundamental differences in reactivity and stability. The sulfonyl fluoride (S-F) bond is significantly stronger and more stable towards hydrolysis and thermolysis compared to its sulfonyl chloride counterparts [1]. This unique balance of stability and latent electrophilicity is the cornerstone of SuFEx chemistry, allowing for chemoselective conjugation under mild conditions that would otherwise degrade more reactive functional groups [2]. The presence of the aryl bromide provides an orthogonal handle for further functionalization (e.g., Suzuki coupling) that is not present in simpler sulfonyl fluorides like PMSF, enabling the construction of more complex molecular architectures [3].

Quantitative Differentiation Evidence for 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1)


Enhanced Hydrolytic Stability vs. Corresponding Sulfonyl Chloride

Aryl sulfonyl fluorides, such as the target compound, exhibit significantly enhanced hydrolytic stability compared to their sulfonyl chloride analogs. The sulfonyl fluoride group's S-F bond is recognized for its high bond strength and polarization, which imparts stability and chemoselectivity, differentiating it from other sulfur(VI) halides. This is in stark contrast to the more reactive sulfonyl chlorides, which are prone to rapid hydrolysis [1]. For example, the commonly used serine protease inhibitor phenylmethylsulfonyl fluoride (PMSF) has a short half-life in aqueous solutions (110 min at pH 7, 55 min at pH 7.5, and 35 min at pH 8, all at 25 °C) [2]. In comparison, aryl sulfonyl fluorides are generally resistant to hydrolysis under physiological conditions, making them more robust for a variety of applications [1].

Chemical Stability SuFEx Chemistry Reagent Selection

Dual Orthogonal Reactivity Handles for Sequential Derivatization

This compound possesses two distinct and orthogonal reactive handles: an aryl bromide and a sulfonyl fluoride . The aryl bromide can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), while the sulfonyl fluoride is specifically tailored for SuFEx click reactions. This orthogonal reactivity profile is distinct from simpler sulfonyl fluorides like PMSF or AEBSF, which lack the aryl bromide handle for modular diversification . This dual functionality enables a 'synthesize-then-click' strategy, where the molecular core can be elaborated via the bromide before final-stage conjugation via the sulfonyl fluoride [1].

Chemical Biology Click Chemistry Bifunctional Building Blocks

Regioisomeric Differentiation: 4-Bromo-3-methyl vs. 3-Bromo-5-methyl Analogs

The specific 4-bromo-3-methyl substitution pattern on the benzene ring confers unique steric and electronic properties compared to its regioisomer, 3-Bromo-5-methylbenzene-1-sulfonyl fluoride (CAS 1934392-03-6) . While both share the same molecular formula (C7H6BrFO2S) and molecular weight (253.09 g/mol), the different spatial arrangement of the bromine and methyl groups relative to the sulfonyl fluoride can influence the compound's binding affinity and reactivity in structure-activity relationship (SAR) studies [1]. In drug discovery, these subtle differences in isomer geometry can lead to significant variations in biological activity, making the procurement of the correct isomer critical for reproducible research outcomes .

SAR Studies Lead Optimization Isomer Purity

Key Application Scenarios for Procuring 4-Bromo-3-methylbenzene-1-sulfonyl fluoride (CAS 1030832-29-1)


Synthesis of Biaryl Sulfonyl Fluoride 'Click' Reagents via Suzuki-Miyaura Coupling

This compound serves as an ideal starting material for generating diverse libraries of biaryl sulfonyl fluorides. The aryl bromide undergoes efficient palladium-catalyzed Suzuki-Miyaura coupling with a variety of boronic acids, while the sulfonyl fluoride remains intact and available for subsequent SuFEx conjugation [1]. This 'synthesize-then-click' approach is valuable in chemical biology for creating tailored covalent probes and in materials science for surface functionalization [2].

Development of Activity-Based Protein Profiling (ABPP) Probes

The compound can be incorporated into the design of covalent probes targeting specific enzymes. The sulfonyl fluoride warhead selectively reacts with active-site nucleophiles (e.g., serine, tyrosine, lysine), while the aryl bromide provides a synthetic handle for appending a recognition element (e.g., a known inhibitor or ligand) or a reporter tag (e.g., biotin, fluorophore) [3]. This enables the identification and characterization of target proteins in complex proteomes [4].

Construction of Functionalized Polymers and Materials via SuFEx Polymerization

The compound's bifunctional nature makes it a valuable monomer for creating advanced materials. The aryl bromide can be used to install polymerizable groups or to graft the molecule onto existing polymer backbones, while the sulfonyl fluoride serves as a 'click' hub for cross-linking or for attaching functional payloads (e.g., dyes, catalysts) [5]. This orthogonal strategy allows for the precise, post-polymerization modification of material properties [6].

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